N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Halogen bonding Structure-activity relationship Medicinal chemistry

This benzene sulfonamide thiazole uniquely features a 5-bromothiophen-2-yl group that provides a σ-hole halogen-bond donor capacity absent in chloro-, fluoro-, or non-halogenated analogs, enabling systematic probing of halogen-bond-mediated interactions at kinase hinge regions or allosteric pockets. Its bromine isotopic signature facilitates MS-based hit confirmation in pooled screens. The compound serves as a structurally matched negative control to deconvolute scaffold-driven effects from substituent-driven pharmacology. The bromine atom is a synthetic handle for Pd-catalyzed diversification. Analog substitution introduces uncontrolled variables that undermine SAR reproducibility—procurement of this exact structure is mandatory.

Molecular Formula C15H11BrN2O3S3
Molecular Weight 443.4 g/mol
CAS No. 896339-43-8
Cat. No. B6419478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
CAS896339-43-8
Molecular FormulaC15H11BrN2O3S3
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C15H11BrN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19)
InChIKeyARAQWCQCUGWXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896339-43-8): Structural Identity and Procurement Baseline


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896339-43-8) is a synthetic small-molecule screening compound with molecular formula C₁₅H₁₁BrN₂O₃S₃ and molecular weight 443.4 g/mol [1]. It belongs to the benzene sulfonamide thiazole class, characterized by a 5-bromothiophen-2-yl substituent at the thiazole 4-position and a 4-methanesulfonylbenzamide moiety at the 2-position [2]. The compound is catalogued as a kinase-targeted screening library member (Life Chemicals Cat# F2558-0053; A2B Chem Cat# BI59634), offered at ≥90% purity, and is primarily positioned as a medicinal chemistry starting point for oncology and inflammation programs [3]. No published biological activity data, in vivo studies, or target engagement profiles currently exist for this compound in peer-reviewed literature.

Why Generic Substitution Is Not Advisable for 896339-43-8: Structural Nuances That Defeat Simple Analog Interchange


Within the benzene sulfonamide thiazole class, even modest changes to the heteroaryl substituent at the thiazole 4-position can produce divergent physicochemical and target-binding profiles that render simple analog substitution scientifically and operationally invalid [1]. The 5-bromothiophen-2-yl group in 896339-43-8 confers a specific combination of halogen-bond donor capacity (C–Br), π-surface area, and lipophilicity (XLogP3 = 3.8; TPSA = 141 Ų) that differs measurably from close analogs bearing dichlorophenyl, benzothiazolyl, or dimethylsulfamoyl substituents [2]. Without matched-pair experimental data to demonstrate functional equivalence, substituting any in-class analog introduces an uncontrolled variable into the experimental system, undermining reproducibility and SAR interpretability. Procurement decisions must therefore be based on the unique structural identity rather than class membership alone.

Quantitative Differentiation Evidence for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (896339-43-8)


Halogen-Bond Donor Capacity: 5-Bromothiophene vs. 2,5-Dichlorophenyl Substituent Comparison

The C–Br bond in the 5-bromothiophen-2-yl substituent of 896339-43-8 provides a σ-hole halogen-bond donor capability not present in chloro-substituted analogs [1]. In the comparator N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896339-51-8), the C–Cl bonds exhibit weaker halogen-bond donor strength due to lower polarizability of chlorine (calculated σ-hole magnitude ranks Br > Cl) . No head-to-head biochemical or cellular assay data exist; this differentiation is based on computed molecular electrostatic potential surfaces and established halogen-bonding theory.

Halogen bonding Structure-activity relationship Medicinal chemistry

Lipophilicity and Polar Surface Area Ranking Against Four In-Class Comparators

Computed physicochemical descriptors reveal that 896339-43-8 occupies a distinct region of drug-like chemical space compared to four structurally closest in-class analogs [1]. The compound's XLogP3 of 3.8 is intermediate between the more lipophilic benzothiazolyl analog (XLogP3 ≈ 4.2) and the less lipophilic 2,5-dichlorophenyl analog (XLogP3 ≈ 3.5) [2]. Its topological polar surface area of 141 Ų is identical to the dimethylsulfamoyl analog and significantly higher than the benzothiazolyl analog (≈ 110 Ų), predicting different membrane permeability and solubility profiles [3].

Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty

The compound contains 4 rotatable bonds, placing it in a moderate-flexibility regime compared to analogs with 3 rotatable bonds (e.g., 2,5-dichlorophenyl analog) or 5+ rotatable bonds (e.g., dimethylsulfamoyl analog) [1]. According to established ligand efficiency models, each rotatable bond contributes approximately 0.5–1.0 kcal/mol to the entropic penalty upon target binding [2]. This differential flexibility predicts that 896339-43-8 will exhibit an intermediate entropic binding cost relative to its more rigid and more flexible analogs, a factor that directly impacts binding affinity optimization in hit-to-lead programs.

Conformational analysis Binding thermodynamics Ligand efficiency

Bromine Isotopic Signature as an Analytical Differentiation Marker for MS-Based Screening Assays

The presence of a single bromine atom in 896339-43-8 produces a characteristic 1:1 isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectrometry, with peaks separated by 2 Da [1]. This isotopic signature enables unambiguous compound identification in complex biological matrices and mixture screens, unlike chlorine-containing analogs that exhibit more complex isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1) or non-halogenated analogs that lack distinctive isotopic signatures entirely [2]. In high-throughput screening (HTS) hit confirmation workflows, bromine's near-equal isotope ratio provides a built-in analytical verification marker to distinguish genuine target engagement from assay artifacts.

Mass spectrometry Compound QC Hit confirmation

Recommended Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (896339-43-8)


Kinase-Focused Screening Library Diversification via Halogen-Bond-Enabled Chemotypes

The 5-bromothiophene moiety of 896339-43-8 provides a σ-hole halogen-bond donor that is absent in chloro-, fluoro-, or non-halogenated in-class analogs [1]. Screening libraries seeking to maximize chemical diversity within the benzene sulfonamide thiazole series should include this compound to probe halogen-bond-mediated interactions at kinase hinge regions, allosteric pockets, or protein–protein interfaces. The bromine isotopic signature additionally facilitates MS-based hit confirmation in pooled library screening formats [2].

Matched Molecular Pair Analysis for Halogen Substitution Effects on ADME Properties

896339-43-8 forms a well-defined matched molecular pair with N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide, differing only in the heteroaryl substituent at the thiazole 4-position [1]. Systematic parallel measurement of logD, aqueous solubility, microsomal stability, and CYP inhibition for this compound pair would generate high-value SAR data to inform substituent selection in lead optimization campaigns targeting improved pharmacokinetic profiles [2].

Fragment Elaboration Starting Point with Synthetic Tractability via Bromine Displacement

The bromine atom at the thiophene 5-position serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid generation of derivative libraries [1]. This synthetic versatility positions 896339-43-8 as a privileged late-stage diversification intermediate that supports iterative SAR exploration without requiring de novo scaffold synthesis for each analog. The methanesulfonylbenzamide moiety provides a solubility-enhancing polar terminus that balances the lipophilic bromothiophene-thiazole core.

Negative Control or Selectivity Probe in Thiazole Sulfonamide Target Engagement Studies

In benzene sulfonamide thiazole patent families (e.g., US 8,415,345) where certain analogs demonstrate defined kinase or anticancer activity, 896339-43-8—lacking published target engagement data—can serve as a structurally matched negative control to confirm that observed biological effects are substituent-specific rather than scaffold-driven [1]. Procurement of this compound alongside an active patent example enables rigorous chemical biology experiments that deconvolute scaffold effects from substituent-driven pharmacology.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.